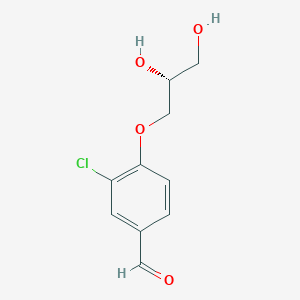
(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde
Descripción general
Descripción
“®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde” is a complex organic compound. It contains a benzene ring (indicated by the “benzaldehyde” part of the name), which is a six-carbon ring with alternating double bonds. Attached to this ring are a chloro group (a chlorine atom), an aldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen), and a 2,3-dihydroxypropoxy group (a three-carbon chain with two hydroxyl (OH) groups attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the benzene ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base to the molecule. The chloro group is likely to be a strong electron-withdrawing group due to the electronegativity of chlorine. The aldehyde group is polar and may participate in various chemical reactions. The 2,3-dihydroxypropoxy group is a flexible chain with two polar hydroxyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aldehyde group is often quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The hydroxyl groups may also be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar groups (like the aldehyde and hydroxyl groups) might make it more soluble in polar solvents. The compound might also exhibit specific optical activity, as suggested by the “®” in its name, which refers to its stereochemistry .Aplicaciones Científicas De Investigación
1. Stereoselective Synthesis in Organic Chemistry
(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is employed in stereoselective synthesis processes. For instance, it has been used in the highly stereoselective synthesis of glycidamide derivatives and epoxy-amides. Such compounds are valuable in the study of stereochemistry and the creation of optically active molecules (Fernández et al., 1990).
2. Enzyme Catalysis and Reaction Engineering
Enzymes like Benzaldehyde Lyase (BAL) have shown high enantioselectivity in catalyzing the formation of derivatives of this compound. These findings are significant in reaction engineering and the development of enzyme-catalyzed processes for the production of chiral compounds (Kühl et al., 2007).
3. Biotechnology and Bioengineering Applications
In biotechnological applications, (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde derivatives are synthesized using enzyme membrane reactors, showcasing the compound's potential in biotechnological manufacturing processes (Hildebrand et al., 2007).
4. Photocatalysis and Chemical Engineering
The compound has roles in photocatalysis, particularly in the carbonylation of hydrocarbons. Research in this area explores the possibility of using photocatalysis to convert simple hydrocarbons into more complex aldehydes, potentially useful in chemical synthesis (Sakakura et al., 1990).
5. Catalysis and Chemical Synthesis
In chemical synthesis, (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is used to study catalytic processes. For example, research into sulfated catalysts for the oxidation of benzyl alcohol to benzaldehyde highlights its potential applications in improving chemical reactions (Sharma et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCRCZEDRZSDA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C=O)Cl)OC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details










Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

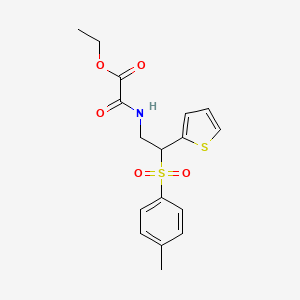
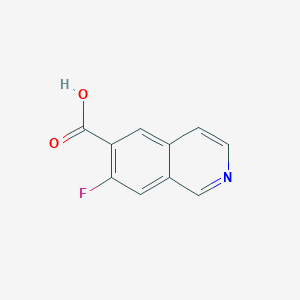
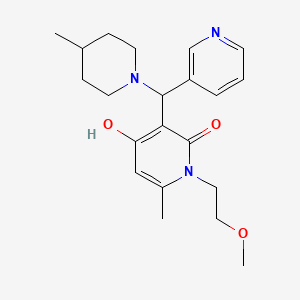
![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2857318.png)
![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)
![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)
![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)
![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)
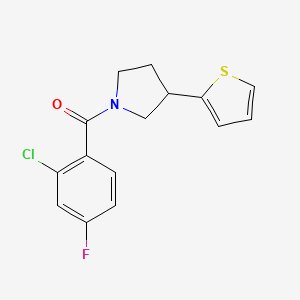
![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)